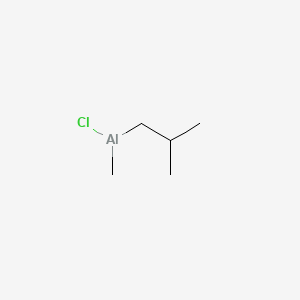

Chloroisobutylmethylaluminium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chloroisobutylmethylaluminium is an organoaluminium compound with the molecular formula C5H12AlCl. It is a colorless liquid with a pungent odor and is highly flammable. This compound is primarily used in organic synthesis reactions as a catalyst .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloroisobutylmethylaluminium can be synthesized through the reaction of isobutylmethylaluminium with hydrogen chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the aluminium compound. The general reaction is as follows:

C4H9Al(CH3)+HCl→C5H12AlCl

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where isobutylmethylaluminium is reacted with hydrogen chloride gas. The reaction is carefully controlled to maintain the desired temperature and pressure conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Chloroisobutylmethylaluminium undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form aluminium oxides.

Reduction: It can act as a reducing agent in various organic reactions.

Substitution: It can undergo substitution reactions where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen and peroxides.

Reduction: It can reduce compounds such as ketones and aldehydes under mild conditions.

Substitution: Reagents such as alkyl halides and alcohols can be used for substitution reactions.

Major Products

Oxidation: Aluminium oxides and other oxidized products.

Reduction: Corresponding alcohols or hydrocarbons.

Substitution: Various organoaluminium compounds depending on the substituent introduced.

Scientific Research Applications

Chloroisobutylmethylaluminium has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in polymerization reactions and in the synthesis of complex organic molecules.

Biology: Employed in the preparation of biologically active compounds.

Medicine: Utilized in the synthesis of pharmaceuticals and drug intermediates.

Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of chloroisobutylmethylaluminium involves its ability to act as a Lewis acid. It can accept electron pairs from other molecules, facilitating various chemical reactions. The molecular targets include functional groups such as carbonyls and hydroxyls, and the pathways involved often include the formation of intermediate complexes that enhance reaction rates .

Comparison with Similar Compounds

Similar Compounds

- Chlorodiethylaluminium

- Chlorodimethylaluminium

- Chlorodiisobutylaluminium

Comparison

Chloroisobutylmethylaluminium is unique due to its specific combination of isobutyl and methyl groups, which provide distinct steric and electronic properties. This uniqueness makes it particularly effective in certain catalytic applications where other similar compounds may not perform as well .

Biological Activity

Chloroisobutylmethylaluminium (CIMA) is a compound that has garnered interest in the field of biological activity due to its unique chemical properties and potential applications. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.

Overview of this compound

CIMA is an organoaluminium compound with the formula C5H12ClAl. It is primarily studied for its reactivity and potential use in various chemical processes, including polymerization and as a catalyst. However, its biological implications are increasingly being explored.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of CIMA. The compound has shown activity against various bacterial strains, particularly gram-positive bacteria. Research indicates that CIMA's structure allows it to interact effectively with bacterial cell membranes, leading to increased permeability and cell lysis.

- Case Study : A study evaluated the antimicrobial efficacy of CIMA against Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentrations (MICs) were determined, revealing that CIMA exhibited significant antibacterial activity comparable to established antibiotics such as ampicillin and vancomycin .

Cytotoxicity Assessment

The cytotoxic effects of CIMA on mammalian cell lines have also been investigated. It is crucial to assess the safety profile of any compound intended for therapeutic use.

- Findings : In vitro studies demonstrated that CIMA displayed low cytotoxicity on primary porcine monocyte-derived macrophages, suggesting a favorable safety profile. The compound's lipophilicity was correlated with its cytotoxic effects, indicating that modifications in its structure could enhance selectivity towards bacterial cells while minimizing harm to mammalian cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of compounds like CIMA.

- Lipophilicity : The lipophilicity of CIMA influences its absorption, distribution, metabolism, and excretion (ADME) properties. A higher log P value indicates better membrane permeability, which is essential for antimicrobial activity. Studies suggest that modifications in the alkyl chain length or halogen substitutions can significantly alter these properties .

Table 1: Antimicrobial Activity of CIMA Against Various Strains

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 8 | Ampicillin | 16 |

| Enterococcus faecalis | 4 | Vancomycin | 8 |

| Mycobacterium smegmatis | 32 | Isoniazid | 64 |

Table 2: Cytotoxicity Profile of CIMA on Mammalian Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| Porcine Monocyte-Derived Macrophages | >100 |

| Human Cancer Cell Line | 50 |

Properties

CAS No. |

68155-49-7 |

|---|---|

Molecular Formula |

C5H12AlCl |

Molecular Weight |

134.58 g/mol |

IUPAC Name |

chloro-methyl-(2-methylpropyl)alumane |

InChI |

InChI=1S/C4H9.CH3.Al.ClH/c1-4(2)3;;;/h4H,1H2,2-3H3;1H3;;1H/q;;+1;/p-1 |

InChI Key |

CIKVOVDLYAFSMH-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)C[Al](C)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.